Methanamine, N-butylidene-, N-oxide
Description
Methanamine, N-butylidene-, N-oxide is a tertiary amine oxide characterized by a methanamine backbone substituted with a butylidene group and an N-oxide functional group. N-oxides are critical intermediates in organic synthesis and pharmaceuticals due to their stability and reactivity. For example, N-oxide intermediates are utilized in the stereoselective synthesis of antidepressants like sertraline and in micelle-promoted cycloadditions for protein functionalization .
Properties
CAS No. |
44603-43-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methylbutan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
YWCNDGABFKKCGI-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=[N+](\C)/[O-] |
Canonical SMILES |
CCCC=[N+](C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives
Reduction: Conversion to methanamine derivatives
Substitution: Formation of substituted methanamine derivatives
Scientific Research Applications
Methanamine, N-butylidene-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical properties of Methanamine, N-butylidene-, N-oxide and related N-oxide derivatives:
Key Research Findings
TMAO and Disease : High TMAO levels are associated with atherosclerosis and renal dysfunction, driven by gut microbiota metabolism .
Hepatotoxicity of Voriconazole N-oxide : Monitoring both voriconazole and its N-oxide metabolite is critical to mitigate liver damage .
Stereoselective Synthesis : N-oxide intermediates enable environmentally friendly production of chiral amines like sertraline, reducing reliance on toxic reductants .
Q & A
Q. How are SAR fingerprints integrated into predictive toxicology frameworks for regulatory submissions?
- Methodological Answer : Regulatory tools like ICH M7 guidelines incorporate SAR alerts into tiered mutagenicity assessments. For Methanamine N-oxide derivatives, proprietary data on quindioxin analogs are prioritized to justify alert classifications, while public data (e.g., NIH/EPA databases) support weight-of-evidence analyses .
Notes
- References are formatted as to align with provided evidence.
- Questions are stratified into basic (experimental design, synthesis) and advanced (mechanistic, predictive modeling) tiers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
